

# Solubility Data of Hydroxyfasudil HCl

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## Compound Focus: Hydroxyfasudil

CAS No.: 105628-72-6

Cat. No.: S530170

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The following table consolidates the key solubility parameters for **hydroxyfasudil** hydrochloride:

Solvent	Concentration	Temperature & Notes	Source / Catalog No.
DMSO	30 mg/mL (87.25 mM)	Requires ultrasonic treatment; note that hygroscopic DMSO can impact solubility [1].	MedChemExpress (HY-13911A) [1]
DMSO	68 mg/mL (197.77 mM)	Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2].	Selleckchem [2]
Water	3.33 mg/mL (9.69 mM)	Use ultrasonic treatment, warming, and heat to 60°C [1].	MedChemExpress (HY-13911A) [1]
Water	60 mg/mL	Information on temperature not specified [2].	Selleckchem [2]

Additional sources report solubility as  $\geq 7.88$  mg/mL in DMSO and  $\geq 5.04$  mg/mL in H<sub>2</sub>O, both with gentle warming and ultrasonic treatment [3]. Always consider the specific requirements of your assay, as higher concentrations in DMSO may be used for intermediate stock solutions that are further diluted into aqueous buffers.

## Scientific Context and Experimental Protocols

**Hydroxyfasudil** (HA-1100) is an active metabolite of the drug fasudil and a potent inhibitor of Rho-associated protein kinase (ROCK), with IC<sub>50</sub> values of 0.73 μM for ROCK1 and 0.72 μM for ROCK2 [1] [2]. Its ability to modulate the Wnt-PCP signaling pathway, which is implicated in driving Alzheimer's disease pathology, makes it a valuable research tool [4].

## In Vitro Application in Neuronal Studies

In studies investigating Aβ synaptotoxicity, **hydroxyfasudil** and other inhibitors were used in the following protocol [4]:

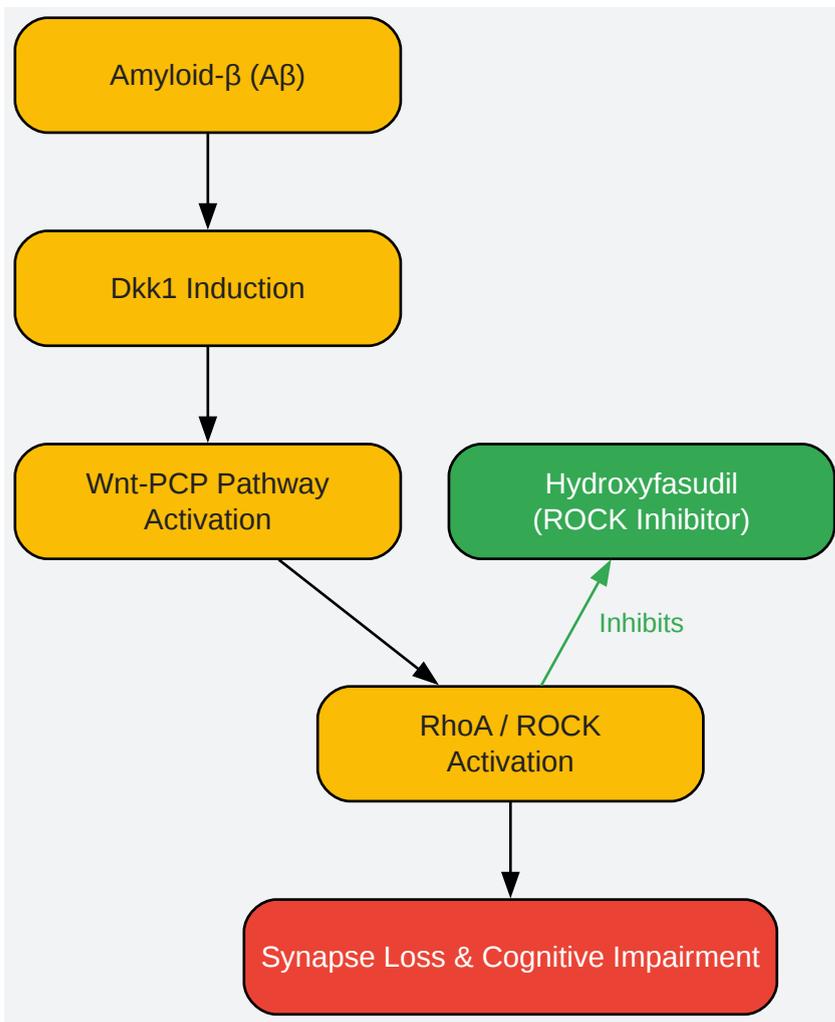
- **Primary Cortical Neuronal Cultures:** Prepared from Sprague-Dawley rat E18 embryos.
- **Treatment:** Neuronal cultures were pretreated with inhibitor compounds for 30 minutes before the application of Aβ<sub>1-42</sub> oligomers. All treatments were performed in artificial cerebral spinal fluid (aCSF).

## Prodrug Development to Mitigate Systemic Effects

Research is exploring prodrug strategies to reduce systemic side-effects of ROCK inhibitors like fasudil and **hydroxyfasudil**. **FasPRO**, a hypoxia-activated prodrug of **hydroxyfasudil**, is designed to release the active drug specifically in hypoxic tissues (e.g., in pulmonary arterial hypertension or solid tumors), thereby minimizing systemic exposure and side effects like hypotension [5].

## Signaling Pathway and Experimental Workflow

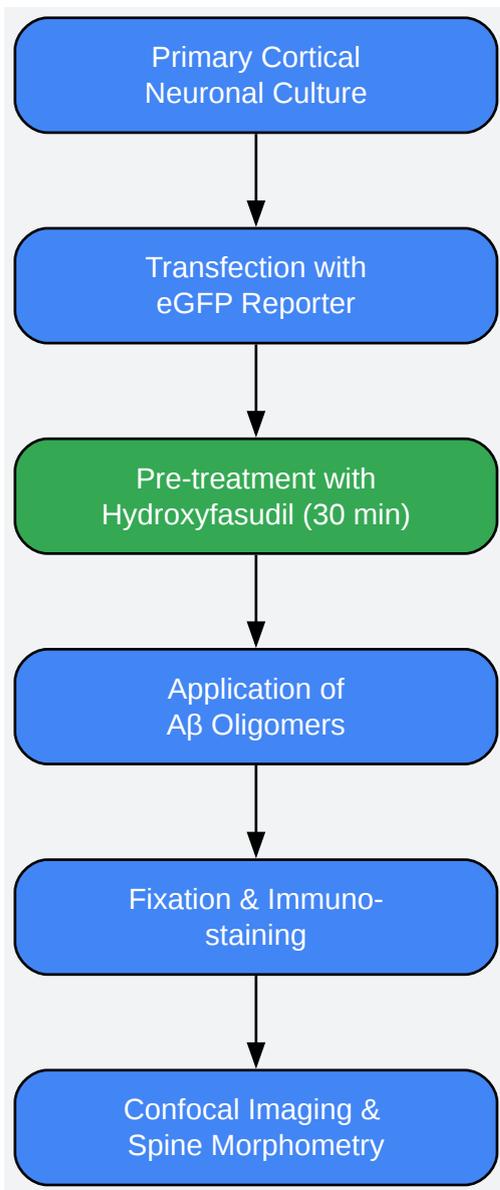
To help visualize the scientific context, here is a diagram of the key signaling pathway involved:



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Diagram 1: **Hydroxyfasudil** inhibits the ROCK-dependent pathway of Aβ synaptotoxicity. [4]

The corresponding experimental workflow for testing this effect is outlined below:



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Diagram 2: Workflow for testing **hydroxyfasudil**'s effect on A $\beta$ -induced synaptotoxicity. [4]

## Key Considerations for Researchers

- **Solution Preparation:** For the most consistent results, use fresh, dry DMSO. If preparing aqueous solutions from a DMSO stock, ensure it is well diluted into the buffer to prevent precipitation.
- **Biological Relevance:** The solubility data enables preparation of stock solutions for studying ROCK inhibition in disease models like Alzheimer's [4] and bladder dysfunction [6].

- **Future Directions:** The development of hypoxia-activated prodrugs like FasPRO highlights a targeted strategy to improve the therapeutic window of ROCK inhibitors [5].

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## References

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